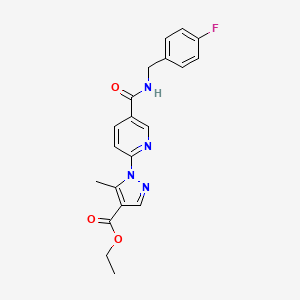

ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-carboxylate derivative characterized by a pyridin-2-yl moiety substituted at position 5 with a 4-fluorobenzyl carbamoyl group. The pyrazole core features a methyl group at position 5 and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 1-[5-[(4-fluorophenyl)methylcarbamoyl]pyridin-2-yl]-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-3-28-20(27)17-12-24-25(13(17)2)18-9-6-15(11-22-18)19(26)23-10-14-4-7-16(21)8-5-14/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPOECUOHNDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyrazole Core:

- Starting with a suitable pyrazole precursor, such as 5-methyl-1H-pyrazole-4-carboxylic acid.

- The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

Mechanism of Action

The mechanism of action of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets, such as kinases or G-protein coupled receptors.

Comparison with Similar Compounds

Ethyl 1-(6-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1150164-74-1)

- Structure : Features a 6-chloropyridin-2-yl group instead of the carbamoyl-substituted pyridine.

- Molecular Formula : C₁₃H₁₂ClN₃O₂.

- Molecular Weight : 293.71 g/mol.

Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8)

- Structure: Substitutes the 5-methyl and carbamoyl groups with an amino group at position 5 of the pyrazole.

- Molecular Formula : C₁₁H₁₂N₄O₂.

- Molecular Weight : 248.24 g/mol.

- Key Differences: The amino group introduces a polar moiety, likely increasing solubility but reducing metabolic stability compared to the methyl group in the target compound .

Trifluoromethyl-Substituted Analogs

Ethyl 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 1823188-20-0)

- Structure : Contains dual trifluoromethyl groups on the pyridine and pyrazole rings.

- Molecular Formula : C₁₃H₈ClF₆N₃O₂.

- Molecular Weight : 387.67 g/mol.

- Key Differences : The trifluoromethyl groups significantly enhance electronegativity and metabolic resistance, which may improve target binding affinity but increase molecular weight and steric hindrance compared to the target compound .

Carboxylic Acid Derivatives

1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (CAS 98700-53-9)

- Structure : Replaces the ethyl ester with a carboxylic acid and lacks the pyridine substituent.

- Molecular Formula : C₁₇H₁₂N₂O₂.

- Molecular Weight : 276.29 g/mol.

- Key Differences : The carboxylic acid group increases hydrophilicity, favoring renal excretion but reducing oral bioavailability compared to the ethyl ester in the target compound .

Structural and Functional Analysis

Impact of Substituents on Pharmacokinetics

- 4-Fluorobenzyl Carbamoyl Group : Introduces fluorine, enhancing binding to aromatic residues in enzyme active sites (e.g., kinases) through halogen bonding. The carbamoyl group provides hydrogen-bonding capability, improving target specificity .

- Ethyl Ester vs. Carboxylic Acid : The ester group in the target compound likely acts as a prodrug, improving membrane permeability, whereas carboxylic acid derivatives (e.g., CAS 98700-53-9) are more polar and less bioavailable .

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Advantages |

|---|---|---|---|---|

| Target Compound | C₂₁H₂₀FN₃O₃* | ~381.40 | 4-Fluorobenzyl carbamoyl, 5-methyl | Enhanced target specificity, prodrug potential |

| Ethyl 1-(6-Chloropyridin-2-yl)-5-methyl (1150164-74-1) | C₁₃H₁₂ClN₃O₂ | 293.71 | 6-Chloropyridine | Higher lipophilicity |

| Ethyl 5-Amino-1-(pyridin-2-yl) (69722-29-8) | C₁₁H₁₂N₄O₂ | 248.24 | 5-Amino | Improved solubility |

| 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (98700-53-9) | C₁₇H₁₂N₂O₂ | 276.29 | Carboxylic acid, diphenyl | Renal excretion |

*Calculated based on structural formula.

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, and how do they influence its reactivity?

- Answer: The compound contains a pyrazole core substituted with a methyl group at position 5 and an ethyl carboxylate at position 3. The pyridine ring at position 1 is functionalized with a 4-fluorobenzyl carbamoyl group. The fluorophenyl moiety enhances lipophilicity and potential target binding, while the pyridine and carboxylate groups contribute to hydrogen-bonding interactions. Structural analogs (e.g., methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) show that pyridine substitution alters biological activity compared to phenyl-substituted derivatives .

Q. What synthetic routes are commonly used to prepare pyrazole-carboxylate derivatives of this type?

- Answer: Multi-step syntheses typically involve cyclocondensation of β-ketoesters with hydrazines to form the pyrazole core, followed by functionalization via coupling reactions (e.g., Suzuki-Miyaura for pyridine attachment) or carbamoylation using 4-fluorobenzyl isocyanate. Microwave-assisted methods can enhance reaction efficiency, as seen in related pyrazole derivatives . Critical parameters include solvent choice (DMF, ethanol), catalysts (Pd(PPh₃)₄), and reflux conditions .

Q. How can structural analogs be systematically compared to identify structure-activity relationships (SAR)?

- Answer: Use X-ray crystallography (e.g., ) and NMR to resolve substituent effects. Compare analogs like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (carboxylate position variation) and methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (heterocycle substitution). Tabulate properties (solubility, logP) and bioactivity data to correlate structural features (e.g., amino vs. trifluoromethyl groups) with functional outcomes .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity for a target enzyme?

- Answer: Perform molecular docking (e.g., AutoDock Vina) to model interactions between the fluorophenyl group and hydrophobic enzyme pockets. Density functional theory (DFT) calculations (as in ) can predict electronic effects of substituents (e.g., electron-withdrawing fluorine) on binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What experimental strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

- Answer:

- Step 1: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Step 2: Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity.

- Step 3: Analyze impurities (e.g., via HPLC-MS, as in ) to rule out confounding byproducts.

- Step 4: Compare pharmacokinetic properties (e.g., metabolic stability in liver microsomes) to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?

- Answer:

- Target Identification: Employ affinity chromatography with a biotinylated derivative to pull down interacting proteins, followed by LC-MS/MS proteomics.

- Pathway Analysis: CRISPR-Cas9 knockout models or RNA sequencing can identify affected pathways (e.g., inflammation, apoptosis).

- Structural Studies: Co-crystallize the compound with its target (e.g., kinase) to resolve binding modes, as demonstrated in .

Methodological Notes

- Synthetic Purity: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity batches (>98%) for biological testing .

- Activity Validation: Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.